molecular formula C17H24N2O2 B6620906 (4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone

(4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6620906
M. Wt: 288.4 g/mol
InChI Key: DZQUYTMFWIPRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(4-methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18-11-3-5-15(18)16-6-4-12-19(16)17(20)13-7-9-14(21-2)10-8-13/h7-10,15-16H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUYTMFWIPRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCN2C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or its potential therapeutic effects in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-2-methoxyphenyl) (pyrrolidin-1-yl)methanone: Similar in structure but with a fluorine atom instead of a methoxy group.

    (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone: Contains a boron-based substituent.

Uniqueness

What sets (4-Methoxyphenyl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.